
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid: is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The process begins with the starting material, which is often an amino acid or its derivative. The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites.
Biology and Medicine: The compound has applications in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its ability to protect amino groups makes it valuable in the production of biologically active peptides and proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site, allowing selective modifications at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)pentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)heptanoic acid: Similar structure but with a longer carbon chain.
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)octanoic acid: Similar structure but with an even longer carbon chain.
Uniqueness: The uniqueness of (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid lies in its specific carbon chain length and the presence of the Boc protecting group. This combination provides a balance between stability and reactivity, making it suitable for various synthetic applications .
Propiedades
Fórmula molecular |
C13H25NO4 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
(3S)-5-methyl-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-8(2)7-9(14-6)10(11(15)16)12(17)18-13(3,4)5/h8-10,14H,7H2,1-6H3,(H,15,16)/t9-,10?/m0/s1 |
Clave InChI |
CKCDKXZHKCQKOE-RGURZIINSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(C(=O)O)C(=O)OC(C)(C)C)NC |
SMILES canónico |
CC(C)CC(C(C(=O)O)C(=O)OC(C)(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-((3-Cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-5-methylbenzyl)-L-serine](/img/structure/B12955617.png)
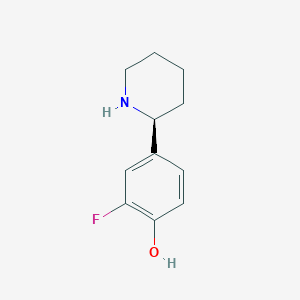
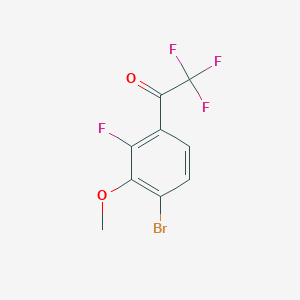
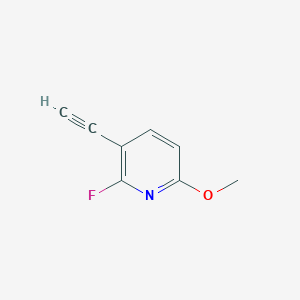
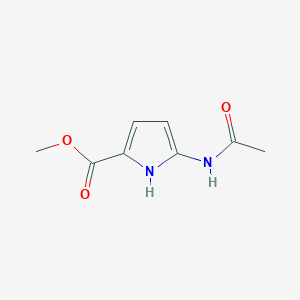
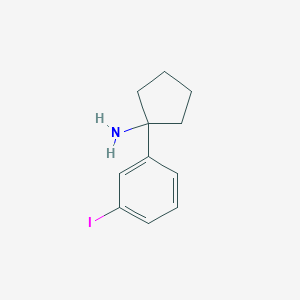
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
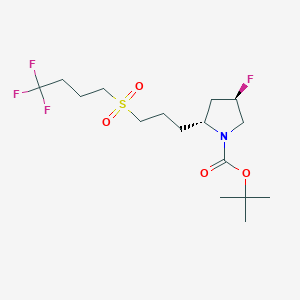
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
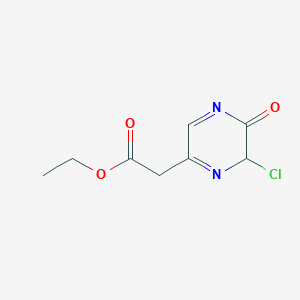
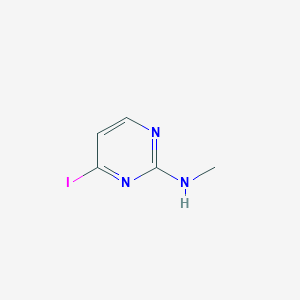
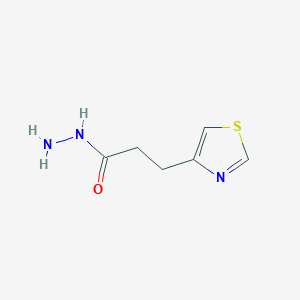

![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
